2-Chloro-6-hydroxybenzoic acid chemical properties
2-Chloro-6-hydroxybenzoic acid chemical properties
An In-depth Technical Guide to 2-Chloro-6-hydroxybenzoic Acid: Properties, Protocols, and Applications
Introduction
2-Chloro-6-hydroxybenzoic acid is a halogenated aromatic carboxylic acid, a bifunctional organic compound featuring a carboxylic acid, a hydroxyl group, and a chlorine atom substituted on a benzene ring. This unique arrangement of functional groups imparts specific chemical reactivity and physical properties, making it a valuable building block and intermediate in various fields of chemical synthesis. Its structure is foundational for creating more complex molecules, particularly in the development of novel pharmaceutical agents and specialty chemicals.
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the core chemical and physical properties of 2-Chloro-6-hydroxybenzoic acid, outlines protocols for its characterization, and discusses its handling, safety, and potential applications. The insights provided are grounded in established chemical principles and supported by authoritative data to ensure scientific integrity.
Chemical Profile and Physicochemical Properties
2-Chloro-6-hydroxybenzoic acid is a white solid compound. The positioning of the chloro, hydroxyl, and carboxyl groups at the 1, 2, and 6 positions of the benzene ring, respectively, creates significant intramolecular interactions that influence its acidity, solubility, and reactivity.
Structural Information
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IUPAC Name: 2-chloro-6-hydroxybenzoic acid[1]
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Synonyms: 6-Chloro-salicylic acid
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CAS Number: 56961-31-0[1]
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Molecular Formula: C₇H₅ClO₃[1]
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Molecular Weight: 172.57 g/mol
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InChI Key: QCEPIUWMXRQPIF-UHFFFAOYSA-N[1]
Physicochemical Data Summary
The properties of 2-Chloro-6-hydroxybenzoic acid are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection for reactions, purification methods, and analytical procedures.
| Property | Value | Source |
| Molecular Weight | 172.57 g/mol | PubChem[1], Sigma-Aldrich |
| Molecular Formula | C₇H₅ClO₃ | PubChem[1], Sigma-Aldrich |
| CAS Number | 56961-31-0 | PubChem[1], Sigma-Aldrich |
| Physical Form | Solid | Sigma-Aldrich |
| XLogP3 | 1.8 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 3 | PubChem[1] |
Note: Experimental data such as melting point and pKa for this specific isomer are not widely published. Values can be estimated based on related isomers, but experimental verification is required.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of 2-Chloro-6-hydroxybenzoic acid rely on standard spectroscopic techniques. The expected spectral features are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the three protons on the benzene ring. The hydroxyl (-OH) and carboxylic acid (-COOH) protons will appear as broad singlets, with chemical shifts that are highly dependent on the solvent and concentration. The coupling patterns (doublets, triplets) of the aromatic protons will be determined by their positions relative to each other.
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¹³C NMR: The carbon NMR spectrum will display seven unique signals. The carboxyl carbon is the most deshielded, appearing around δ 165-175 ppm. The carbon atoms attached to the electronegative oxygen and chlorine atoms (C-OH and C-Cl) will also be significantly downfield, while the remaining four aromatic carbons will resonate in the typical δ 110-140 ppm range.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups:
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O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the range of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[2]
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O-H Stretch (Phenolic): A sharper O-H stretching band may be observed around 3200-3600 cm⁻¹.
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C=O Stretch (Carbonyl): A strong, sharp absorption peak between 1680-1710 cm⁻¹ corresponds to the carbonyl group of the carboxylic acid.[2]
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C=C Stretch (Aromatic): Multiple medium to weak bands in the 1450-1600 cm⁻¹ region are indicative of the aromatic ring.
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C-O Stretch: Absorptions for the C-O bonds of the carboxylic acid and phenol are expected in the 1210-1320 cm⁻¹ region.[2]
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C-Cl Stretch: A band in the 600-800 cm⁻¹ range can indicate the C-Cl bond.
Mass Spectrometry (MS)
In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ would be observed at m/z 172, with a characteristic isotopic peak [M+2]⁺ at m/z 174, approximately one-third the intensity of the [M]⁺ peak, confirming the presence of a single chlorine atom. Common fragmentation pathways would include the loss of H₂O (m/z 154), COOH (m/z 127), and CO₂ (m/z 128).
Synthesis and Reactivity
Synthetic Pathways
The synthesis of substituted hydroxybenzoic acids can often be achieved via the Kolbe-Schmitt reaction . This process typically involves the carboxylation of a phenoxide salt under high pressure and temperature.[3] For 2-Chloro-6-hydroxybenzoic acid, a plausible route would start with 2-chlorophenol, which would be converted to its corresponding phenoxide before reacting with carbon dioxide.
Caption: Plausible synthesis of 2-Chloro-6-hydroxybenzoic acid.
Chemical Reactivity
The reactivity of 2-Chloro-6-hydroxybenzoic acid is governed by its three functional groups:
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Carboxylic Acid Group: It can undergo standard reactions like esterification (reaction with alcohols), conversion to acid chlorides (using thionyl chloride), and amide formation (reaction with amines).
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Phenolic Hydroxyl Group: The hydroxyl group is weakly acidic and can be deprotonated by strong bases. It can also undergo etherification. Its presence activates the aromatic ring towards electrophilic substitution, although the directing effects are complex due to the presence of three different substituents.
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Aromatic Ring: The ring is subject to electrophilic and nucleophilic aromatic substitution reactions, with the existing substituents directing the position of incoming groups. The chlorine atom can be displaced under certain nucleophilic aromatic substitution conditions.
Experimental Protocol: Determination of pKa via Potentiometric Titration
The acid dissociation constant (pKa) is a fundamental parameter reflecting the acidity of a compound. The pKa of 2-Chloro-6-hydroxybenzoic acid can be accurately determined by titrating a solution of the acid with a strong base, such as sodium hydroxide, while monitoring the pH.[4]
Methodology
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Preparation of Analyte: Accurately weigh approximately 0.17 g of 2-Chloro-6-hydroxybenzoic acid into a 250 mL beaker. Dissolve the solid in a minimal amount of ethanol (e.g., 10 mL) and then dilute with approximately 90 mL of deionized water to create a 100 mL solution.[4]
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Titration Setup: Calibrate a pH meter using standard buffer solutions (pH 4, 7, and 10). Place the pH probe into the beaker containing the acid solution. Fill a 50 mL burette with a standardized 0.10 M sodium hydroxide (NaOH) solution.
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Titration Procedure:
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Record the initial pH of the acid solution.
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Add the NaOH solution in 1.0 mL increments, recording the pH after each addition and thorough stirring.
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As the pH begins to change more rapidly near the equivalence point, reduce the increment volume to 0.2 mL or 0.1 mL to obtain a more precise titration curve.
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Continue adding titrant well past the equivalence point until the pH plateaus.
-
-
Data Analysis:
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Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
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Determine the equivalence point, which is the point of steepest inflection on the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against the volume of NaOH.
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The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).[4]
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Workflow Diagram
Caption: Workflow for pKa determination via potentiometric titration.
Applications in Research and Drug Development
While specific, large-scale applications for 2-Chloro-6-hydroxybenzoic acid are not widely documented, its structure makes it a highly useful intermediate in medicinal chemistry and organic synthesis.
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Scaffold for Drug Discovery: Halogenated benzoic acids are common starting materials for synthesizing biologically active compounds. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds, enabling the rapid generation of diverse molecular libraries for screening.
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Precursor to Antimicrobial Agents: Derivatives of chlorobenzoic acids have been investigated for their antimicrobial properties. Studies have shown that esters and Schiff's bases derived from 2-chlorobenzoic acid exhibit potential as antibacterial and antifungal agents.[5]
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Intermediate for Agrochemicals: Substituted benzoic acids are precursors to various herbicides and pesticides.[6] The specific substitution pattern of 2-Chloro-6-hydroxybenzoic acid could be leveraged to synthesize novel agrochemicals.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Chloro-6-hydroxybenzoic acid.
GHS Hazard Classification
Based on aggregated data, the compound is classified with the following hazards:
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H302: Harmful if swallowed[1]
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H315: Causes skin irritation[1]
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H319: Causes serious eye irritation[1]
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H335: May cause respiratory irritation[1]
The corresponding signal word is Warning .[1]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8]
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Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7][9]
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Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong bases.[7][9]
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Spill and Disposal: In case of a spill, sweep up the solid material, avoiding dust generation, and place it in a suitable container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Chloro-6-hydroxybenzoic acid is a versatile chemical intermediate with a rich set of properties derived from its unique trifunctional substitution pattern. A thorough understanding of its physicochemical characteristics, spectroscopic signatures, and reactivity is essential for its effective use in research and development. This guide provides the foundational technical knowledge required for scientists to handle, characterize, and utilize this compound safely and efficiently in the synthesis of novel and valuable molecules.
References
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PubChem. 2-Chloro-6-hydroxybenzoic acid | C7H5ClO3. National Center for Biotechnology Information. [Link]
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Carl ROTH. Safety Data Sheet: 2-Chlorobenzoic acid. [Link]
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PrepChem. Synthesis of 2-Chloro-3-hydroxy benzoic acid. [Link]
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Doc Brown's Chemistry. Infrared Spectrum of Benzoic Acid. [Link]
- Google Patents. Synthetic method for 3,6-dichloro-2-hydroxybenzoic acid.
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Royal Society of Chemistry. Determining the pKa of 2-hydroxybenzoic acid. [Link]
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PubMed. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives. National Center for Biotechnology Information. [Link]
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- 5. Synthesis, antimicrobial evaluation and QSAR studies of 2-chlorobenzoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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2-Aryloxy-6-hydroxybenzoic acid
